清陽生根素

概要

説明

清陽生根素は、中国医学で伝統的に使用されている植物であるCynanchum auriculatumの根から単離されたC21ステロイドアグリコンです。 この化合物は、抗癌活性や抗てんかん活性など、多様な薬理学的特性により注目を集めています .

科学的研究の応用

Qingyangshengenin has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroidal glycosides.

Biology: Qingyangshengenin is studied for its role in cellular processes and its potential as a bioactive compound.

Medicine: It has shown promise in the treatment of epilepsy and cancer due to its pharmacokinetic and pharmacodynamic properties

作用機序

清陽生根素は、さまざまな分子標的と経路を通じてその効果を発揮します。細胞受容体や酵素と相互作用して、その活性を調節することが示されています。 たとえば、抗癌活性は、特定のシグナル伝達経路を標的とすることで癌細胞のアポトーシスを誘導する能力に起因します . さらに、抗てんかん効果は、脳内の神経伝達物質受容体との相互作用に関連付けられています .

生化学分析

Biochemical Properties

Qingyangshengenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in steroid metabolism. Qingyangshengenin inhibits certain enzymes, thereby modulating biochemical pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme essential for DNA replication and cell division .

Cellular Effects

Qingyangshengenin exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Qingyangshengenin has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, Qingyangshengenin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Qingyangshengenin binds to and inhibits topoisomerase, preventing DNA replication and inducing cell death in cancer cells. It also modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Qingyangshengenin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Qingyangshengenin remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to Qingyangshengenin in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Qingyangshengenin vary with different dosages in animal models. At lower doses, Qingyangshengenin exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Qingyangshengenin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate steroid metabolism. It affects metabolic flux by inhibiting enzymes such as topoisomerase and modulating the levels of metabolites involved in cell proliferation and survival. These interactions are crucial for its anti-cancer activity, as they disrupt the metabolic processes essential for cancer cell growth .

Transport and Distribution

Within cells and tissues, Qingyangshengenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. For instance, Qingyangshengenin has been found to accumulate in cancerous tissues, enhancing its anti-cancer effects while minimizing its impact on healthy cells .

Subcellular Localization

Qingyangshengenin’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. In cancer cells, Qingyangshengenin localizes to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. This subcellular targeting is essential for its selective anti-cancer activity .

準備方法

合成経路と反応条件: 清陽生根素は、超音波支援抽出法を用いてCynanchum auriculatumから抽出することができます。 最適な抽出条件には、塩酸濃度0.36 mol/L、固液比1:10 (g/mL)、58%エタノール、600 Wの超音波出力、63℃の超音波温度、33分の超音波時間が含まれます .

工業生産方法: 清陽生根素の工業生産は、主に植物源からの抽出に依存しています。 このプロセスには、MCI、RP-C18、シリカゲル、セファデックスLH-20、および半調製HPLCによるクロマトグラフィーを使用して化合物を分離および精製する、複数のステップが含まれます .

化学反応の分析

反応の種類: 清陽生根素は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 清陽生根素は、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。

置換: 置換反応は、メトキシドナトリウムまたはエトキシドナトリウムなどの求核試薬を伴うことが多いです。

主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理学的特性を示す可能性のある、清陽生根素のさまざまな誘導体が含まれます .

4. 科学研究の用途

清陽生根素は、科学研究において幅広い用途があります。

化学: ステロイド配糖体の研究における基準化合物として使用されます。

生物学: 清陽生根素は、細胞プロセスにおける役割と生物活性化合物の可能性について研究されています。

類似化合物との比較

清陽生根素は、その特定の構造と生物活性により、C21ステロイド配糖体の中でユニークです。類似の化合物には次のものがあります。

カウダチン: 抗癌作用が類似した別のC21ステロイド配糖体です。

メタプレキシゲニン: 抗炎症作用と抗癌作用で知られています。

デアシルメタプレキシゲニン: 薬物動態特性が類似しており、清陽生根素と一緒に研究されることが多いです

これらの化合物は構造的に類似していますが、特定の生物活性と薬理学的プロファイルが異なり、科学研究と医薬品用途における清陽生根素の独自性を強調しています。

特性

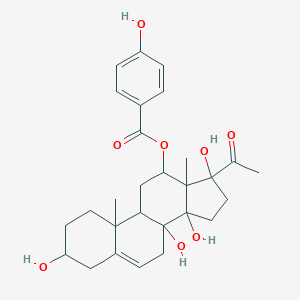

IUPAC Name |

(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGSWAJVVVYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331162 | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-94-8 | |

| Record name | QUINGYANGSHENGENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Qingyangshengenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?

A1: Qingyangshengenin is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []

Q2: Where is Qingyangshengenin found in nature?

A2: Qingyangshengenin is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []

Q3: What are the known pharmacological activities of Qingyangshengenin?

A3: While specific mechanisms of action remain under investigation, studies have indicated that Qingyangshengenin possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []

Q4: How is Qingyangshengenin metabolized and excreted in the body?

A4: Research using a rat model suggests that Qingyangshengenin is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.

Q5: Are there any known differences in the absorption of Qingyangshengenin between normal individuals and those with functional dyspepsia?

A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of Qingyangshengenin between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]

Q6: What analytical techniques are commonly employed to identify and quantify Qingyangshengenin?

A6: Several techniques are used to study Qingyangshengenin. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []

Q7: Have there been any studies on the structure-activity relationship (SAR) of Qingyangshengenin?

A7: While dedicated SAR studies specifically focusing on Qingyangshengenin are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of Qingyangshengenin and its analogues.

Q8: Are there any known concerns regarding the stability of Qingyangshengenin?

A9: While specific stability data for Qingyangshengenin is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains Qingyangshengenin, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)